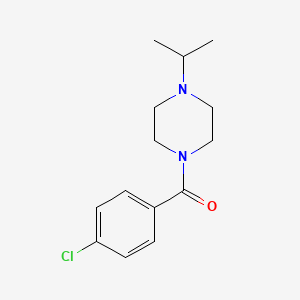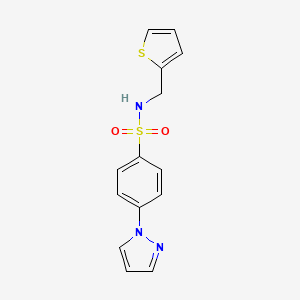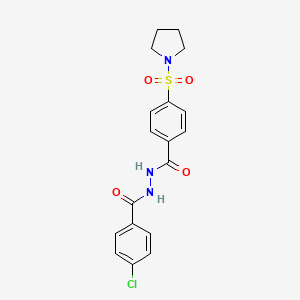![molecular formula C21H23ClN4O B7478964 N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects and has been studied for its potential use in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to relaxation of smooth muscle cells, which results in vasodilation. BAY 41-2272 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BAY 41-2272 has a wide range of biochemical and physiological effects. It has been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects, which can lead to a decrease in the production of pro-inflammatory cytokines. BAY 41-2272 has also been shown to have anti-proliferative effects, which can lead to a decrease in the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a highly specific activator of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for lab experiments. However, one limitation of BAY 41-2272 is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of BAY 41-2272. One area of research is the potential use of this compound in the treatment of pulmonary hypertension. Another area of research is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the potential use of BAY 41-2272 in the treatment of cancer, as it has been shown to have anti-proliferative effects. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of BAY 41-2272 involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 4-chlorophenyl pyrazol-3-one. This compound is then reacted with benzylmethylamine to form the intermediate N-benzylmethyl-4-chlorophenylpyrazol-3-one. The final step involves the reaction of this intermediate with 3-bromopropylamine hydrochloride to form BAY 41-2272.
Eigenschaften
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-26(15-16-6-3-2-4-7-16)13-5-12-23-21(27)20-14-19(24-25-20)17-8-10-18(22)11-9-17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMRNRRSCDVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)


![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)




![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)